molecular formula C13H13BO2 B6326754 3-Methyl-4-phenylphenylboronic acid CAS No. 1029439-30-2

3-Methyl-4-phenylphenylboronic acid

Cat. No.: B6326754
CAS No.: 1029439-30-2
M. Wt: 212.05 g/mol
InChI Key: FVHZTYOYTDWLFT-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and another phenyl group.

Mechanism of Action

Target of Action

3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylphenylboronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like triisopropyl borate . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of boronic acids, including this compound, can be scaled up using continuous flow processes. These methods allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-phenylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-4-phenylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-phenylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a methyl and a phenyl group on the phenyl ring can influence its electronic properties and steric effects, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

(3-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZTYOYTDWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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